4'-Chloro-3-iodobiphenyl-4-ylamine

Description

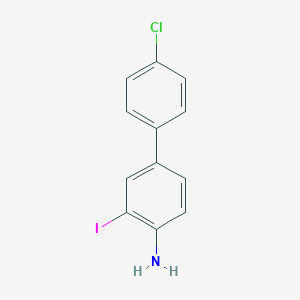

4'-Chloro-3-iodobiphenyl-4-ylamine is a halogenated biphenylamine derivative characterized by a biphenyl backbone substituted with chlorine at the 4' position and iodine at the 3 position, with an amine group at the 4 position. This compound is structurally distinct due to the combination of halogens (Cl and I) and the amine functional group, which influence its electronic, steric, and reactive properties.

Properties

Molecular Formula |

C12H9ClIN |

|---|---|

Molecular Weight |

329.56 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-2-iodoaniline |

InChI |

InChI=1S/C12H9ClIN/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2 |

InChI Key |

OOJGSDWDMSTIEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 4'-Chloro-biphenyl-4-amine: This compound (synonym: 4-Amino-4'-chlorobiphenyl) lacks the iodine substituent, featuring only a chlorine at the 4' position. The absence of iodine reduces steric hindrance and polarizability compared to the iodinated analog. Its molecular weight is significantly lower (203.67 g/mol vs. 333.56 g/mol), impacting solubility and reactivity in nucleophilic aromatic substitution .

- 3'-Chloro-biphenyl-4-amine: A positional isomer with chlorine at the 3' position. This positional difference may affect binding affinity in biological systems or catalytic activity in polymer synthesis .

- Its rigid isoindoline-1,3-dione structure contrasts with the flexible biphenyl backbone of 4'-Chloro-3-iodobiphenyl-4-ylamine, highlighting differences in applications (e.g., polyimide monomers vs. cross-coupling intermediates) .

Physicochemical Properties

Chlorine substituents in analogs like 4'-Chloro-biphenyl-4-amine favor lighter, more volatile intermediates suited for high-purity monomer synthesis .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Group |

|---|---|---|---|---|

| This compound | C₁₂H₉ClIN | 333.56 | 4'-Cl, 3-I | Primary amine |

| 4'-Chloro-biphenyl-4-amine | C₁₂H₁₀ClN | 203.67 | 4'-Cl | Primary amine |

| 3'-Chloro-biphenyl-4-amine | C₁₂H₁₀ClN | 203.67 | 3'-Cl | Primary amine |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.67 | 3-Cl | Phthalimide |

Research Findings and Limitations

- Chlorinated analogs are more straightforward to prepare .

- Stability : Iodine’s lower bond dissociation energy compared to chlorine may render this compound more prone to degradation under UV light or heat .

- Data Gaps : Direct comparative studies on iodinated vs. chlorinated biphenylamines are sparse. Most evidence derives from structural analogs or computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.